molecular formula C17H18BrN3O2S B3000248 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide CAS No. 899759-59-2

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide

Cat. No.: B3000248
CAS No.: 899759-59-2
M. Wt: 408.31
InChI Key: LUWOVFBCKQXQFP-UHFFFAOYSA-N
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Description

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C17H18BrN3O2S and its molecular weight is 408.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities to 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide have been synthesized for their potential use as antimicrobial agents. For example, novel heterocyclic compounds incorporating sulfamoyl moiety have been developed for antimicrobial applications, showcasing promising results against bacterial and fungal strains (Darwish et al., 2014).

Antitumor Potential

Furthermore, compounds derived from similar chemical frameworks have been evaluated for their antitumor properties. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from a related cyanoacetamide showed significant antiproliferative activity against various human cancer cell lines, indicating a potential application in cancer research (Shams et al., 2010).

Antimicrobial Activity

The development of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from structurally related compounds has shown effective antimicrobial activities, suggesting the potential of such compounds in addressing microbial resistance (Gad-Elkareem et al., 2011).

Chemical Synthesis and Reactions

The versatility in the chemical synthesis and reactions of compounds with bromophenyl and cyanoacetamide components, leading to the formation of various heterocyclic derivatives, underscores the significance of such compounds in medicinal chemistry and drug development (Kammel et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. It could also be interesting to investigate its biological activity and mechanism of action in more detail .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c18-12-5-7-14(8-6-12)21-10-9-19-16(17(21)23)24-11-15(22)20-13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOVFBCKQXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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